2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid

peptide synthesis protecting group strategy orthogonal deprotection

2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid (CAS 2095888-59-6 / 2095888-55-2) is a chiral, N-Cbz-protected fluorinated amino acid derivative with molecular formula C₁₅H₁₉F₂NO₄ and molecular weight 315.31 g/mol. The compound serves as a key protected intermediate in the synthesis of mefleucine (NV-5138/SPN-820), an investigational, orally bioavailable, brain-penetrant mTORC1 activator that binds Sestrin2 and is being evaluated clinically for major depressive disorder.

Molecular Formula C15H19F2NO4
Molecular Weight 315.31 g/mol
Cat. No. B13544892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid
Molecular FormulaC15H19F2NO4
Molecular Weight315.31 g/mol
Structural Identifiers
SMILESCC(C)(CC(C(=O)O)NC(=O)OCC1=CC=CC=C1)C(F)F
InChIInChI=1S/C15H19F2NO4/c1-15(2,13(16)17)8-11(12(19)20)18-14(21)22-9-10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3,(H,18,21)(H,19,20)
InChIKeySYDODIRJNNMNRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic Acid: Cbz-Protected Intermediate Sourcing Guide for mTORC1 Activator Synthesis


2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid (CAS 2095888-59-6 / 2095888-55-2) is a chiral, N-Cbz-protected fluorinated amino acid derivative with molecular formula C₁₅H₁₉F₂NO₄ and molecular weight 315.31 g/mol . The compound serves as a key protected intermediate in the synthesis of mefleucine (NV-5138/SPN-820), an investigational, orally bioavailable, brain-penetrant mTORC1 activator that binds Sestrin2 and is being evaluated clinically for major depressive disorder [1]. The Cbz (benzyloxycarbonyl) group provides temporary amino protection during multi-step synthesis, while the gem-difluoro substitution at the δ-position and gem-dimethyl substitution at the γ-position collectively confer the metabolic stability and brain-penetrant pharmacological profile characteristic of the parent drug candidate [1].

Why Generic Cbz-Amino Acid Substitution Fails: Procurement Rationale for 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic Acid


This compound cannot be interchanged with generic Cbz-protected amino acids (e.g., Cbz-leucine, Cbz-norvaline) or even closely related fluorinated analogs because the specific γ,γ-dimethyl-δ,δ-difluoro substitution pattern is structurally required to produce the free amino acid mefleucine (NV-5138) after deprotection [1]. The δ-difluoromethyl group acts as a metabolically stable bioisostere that prevents recognition by branched-chain amino acid transaminase (BCAT), thereby enabling brain mTORC1 activation—a property absent in leucine and non-fluorinated analogs [1]. Additionally, the Cbz protecting group is intentionally chosen over Boc for orthogonal deprotection compatibility in multi-step synthetic routes; substituting the Boc-protected analog (CAS 2097955-02-5) alters the deprotection logic, reaction conditions, and overall synthetic sequence, potentially compromising yield and enantiopurity of the final active pharmaceutical ingredient .

Quantitative Differentiation Evidence: 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic Acid vs. Closest Analogs


Cbz vs. Boc Orthogonal Deprotection Selectivity: Enabling Multi-Step Synthesis of NV-5138

The Cbz protecting group in the target compound enables catalytic hydrogenolysis (H₂, Pd/C) for removal while leaving acid-labile protecting groups intact, whereas the Boc analog (2-{(tert-butoxy)carbonylamino}-5,5-difluoro-4,4-dimethylpentanoic acid, CAS 2097955-02-5) requires acidic conditions (TFA or HCl) for deprotection . This orthogonality is critical when synthetic routes require simultaneous protection of multiple functional groups: Cbz can be selectively removed by hydrogenolysis without affecting Boc-protected sites elsewhere in the molecule, and conversely Boc can be removed by mild acidolysis while Cbz remains intact . No single protecting group strategy is universally superior; the selection is dictated by the specific synthetic sequence. For the NV-5138 synthetic route, the Cbz intermediate offers operational flexibility that the Boc analog cannot replicate under the same reaction manifold.

peptide synthesis protecting group strategy orthogonal deprotection process chemistry

Cbz-Protected Intermediate: Enabling Synthesis of a Clinically Validated mTORC1 Activator

The target compound is the direct Cbz-protected precursor to mefleucine (NV-5138/SPN-820), which binds Sestrin2 with a Kd of 1.49 µM (ITC) and activates mTORC1 in HEK-293T cells [1]. In contrast, the natural ligand leucine binds Sestrin2 with a comparable Kd of 1.55 µM, but unlike NV-5138, leucine fails to activate mTORC1 in the brain due to rapid metabolism by BCAT and incorporation into protein synthesis [1]. The δ-difluoromethyl group—which is pre-installed in the Cbz-protected intermediate—is the critical structural feature that confers metabolic stability and brain mTORC1 activation to the final deprotected drug substance. Cbz-leucine (non-fluorinated) or Cbz-norvaline analogs lack this difluoro substitution entirely and cannot yield a brain-penetrant mTORC1 activator upon deprotection.

drug intermediate mTORC1 activator Sestrin2 ligand antidepressant development

Molecular Topology and Physicochemical Differentiation from Regioisomeric and Chain-Shortened Cbz-Fluorinated Analogs

The target compound (C₁₅H₁₉F₂NO₄, MW 315.31, predicted XLogP ≈ 2.6–3.3) is structurally distinct from two close analogs: 2-{[(benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid (CAS 2097954-48-6, C₁₃H₁₅F₂NO₄, MW 287.26), which lacks the γ-gem-dimethyl groups , and 3-{[(benzyloxy)carbonyl]amino}-2,2-difluoro-4-methylpentanoic acid (CAS 2138232-97-8, C₁₄H₁₇F₂NO₄, MW 301.29), a regioisomer with the difluoro group at the α-position rather than δ . The γ,γ-dimethyl branching in the target compound introduces steric constraints that influence the conformational landscape of the deprotected amino acid within the Sestrin2 leucine-binding pocket; the X-ray co-crystal structure of NV-5138 bound to Sestrin2 (PDB 6N0M, 3.3 Å resolution) confirms that the γ-dimethyl groups occupy a defined hydrophobic sub-pocket [1]. The chain-shortened analog and regioisomer would produce fundamentally different deprotected amino acids incapable of replicating this binding pose.

physicochemical properties molecular recognition quality control intermediate identity

Cbz UV Chromophore Advantage for Reaction Monitoring and Purification vs. Boc-Protected Intermediate

The benzyloxycarbonyl (Cbz) group possesses a strong UV chromophore (λmax ≈ 254–260 nm) that enables straightforward HPLC-UV monitoring and fraction detection during preparative chromatography, whereas the Boc group lacks significant UV absorbance above 220 nm, complicating detection and quantification in standard reversed-phase HPLC workflows [1]. In traditional liquid-phase peptide synthesis, Cbz has the advantage of UV absorption for convenient column chromatography and liquid-phase detection compared to Boc and Fmoc protecting groups [1]. For the target compound (MW 315.31), this UV detectability simplifies purity assessment, reaction progress tracking, and preparative purification—operational advantages that reduce analytical burden and facilitate scale-up decision-making relative to the Boc-protected analog (CAS 2097955-02-5, MW 281.30), which requires low-wavelength UV detection or alternative detection modes (ELSD, CAD, MS).

process analytical technology HPLC monitoring flash chromatography intermediate purification

Optimal Procurement and Application Scenarios for 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic Acid


GMP Intermediate Supply for Mefleucine (NV-5138/SPN-820) API Manufacturing

This compound is the designated N-protected intermediate in the synthetic route to mefleucine, a Phase II clinical candidate for treatment-resistant depression. CROs, CDMOs, and pharmaceutical manufacturers requiring a validated, identity-confirmed Cbz-protected building block for multi-kilogram scale-up should procure this specific intermediate (CAS 2095888-59-6 or 2095888-55-2) rather than the Boc analog, as the Cbz group enables orthogonal deprotection compatible with downstream coupling or functionalization steps. Identity confirmation against regioisomeric and chain-shortened impurities (CAS 2097954-48-6 and CAS 2138232-97-8) is essential for regulatory starting material designation. [1]

Medicinal Chemistry SAR Exploration of Sestrin2 Ligands

Research groups investigating structure-activity relationships around the Sestrin2 leucine-binding pocket can use this Cbz-protected intermediate as a late-stage diversification point. The Cbz group can be selectively removed under hydrogenolysis to reveal the free amine for amide coupling, N-alkylation, or incorporation into peptide mimetics, while the carboxyl group remains available for esterification or amidation. The X-ray co-crystal structure of the deprotected product (NV-5138) bound to Sestrin2 (PDB 6N0M, 3.3 Å) provides a structural basis for designing analogs with modified N-capping groups derived from this intermediate. [2]

Fluorinated Unnatural Amino Acid Building Block for Peptide and Probe Synthesis

Beyond the NV-5138 synthetic route, this compound serves as a protected, enantiomerically enriched fluorinated amino acid building block for incorporation into peptides or chemical biology probes. The γ,γ-dimethyl-δ,δ-difluoro motif introduces both steric bulk and metabolic stability at positions where natural leucine would be rapidly metabolized. After Cbz deprotection, the free amine can be coupled via standard peptide coupling reagents (HATU, HBTU, EDC/HOBt) to generate fluorinated peptide analogs with enhanced catabolic stability. The Cbz group's UV chromophore facilitates HPLC monitoring of coupling efficiency and product purity. [3]

Quote Request

Request a Quote for 2-(((Benzyloxy)carbonyl)amino)-5,5-difluoro-4,4-dimethylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.